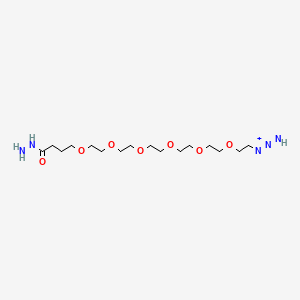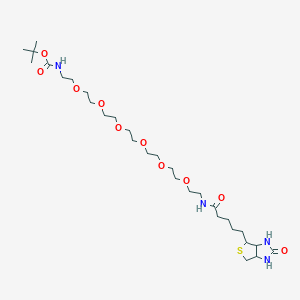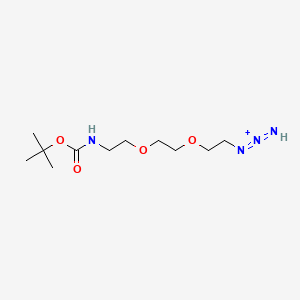
1,4-Dibenzyl-7-methyl-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-7-methyl-1,4,7-triazonane typically involves the reaction of benzylamine derivatives with methylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazacyclononane ring structure . The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and cost-effective production . Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibenzyl-7-methyl-1,4,7-triazonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound . Substitution reactions result in the formation of substituted triazacyclonane derivatives .
Aplicaciones Científicas De Investigación
1,4-Dibenzyl-7-methyl-1,4,7-triazonane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dibenzyl-7-methyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions . The triazacyclononane ring structure provides multiple coordination sites, allowing the compound to bind strongly to metal ions . This property is exploited in applications such as metal chelation therapy and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibenzyl-1,4,7-triazonane: Similar structure but lacks the methyl group at the 7-position.
1,4-Dimethyl-1,4,7-triazonane: Similar structure but lacks the benzyl groups at the 1 and 4 positions.
1,4,7-Triazacyclononane: The parent compound without any substituents.
Uniqueness
1,4-Dibenzyl-7-methyl-1,4,7-triazonane is unique due to the presence of both benzyl and methyl groups, which enhance its stability and binding affinity for metal ions . This makes it particularly useful in applications requiring strong and selective metal ion binding .
Propiedades
IUPAC Name |
1,4-dibenzyl-7-methyl-1,4,7-triazonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22-12-14-23(18-20-8-4-2-5-9-20)16-17-24(15-13-22)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHDLFJPQPANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)
![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)

